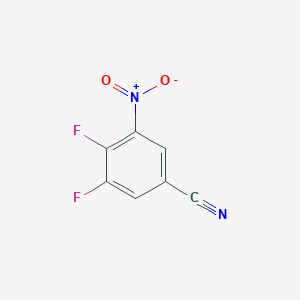

3,4-Difluoro-5-nitrobenzonitrile

概要

説明

3,4-Difluoro-5-nitrobenzonitrile: is a chemical compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions:

Fluorination of 3,4-Dichlorobenzonitrile: One common method involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent.

Industrial Production: The industrial preparation process involves the reaction of 3,4-dichlorobenzonitrile with anhydrous potassium fluoride in a suitable solvent.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3,4-Difluoro-5-nitrobenzonitrile can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Major Products:

科学的研究の応用

Synthesis of Janus Kinase Inhibitors

One of the most prominent applications of 3,4-difluoro-5-nitrobenzonitrile is in the synthesis of Janus Kinase (JAK) inhibitors. These inhibitors are crucial in treating autoimmune diseases like rheumatoid arthritis and psoriasis by inhibiting JAK enzymes involved in the immune response. The compound acts as a key starting material, facilitating the formation of intermediates necessary for the final drug products .

Development of Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds have been synthesized and evaluated for their efficacy in reducing inflammation, making them potential candidates for therapeutic use in inflammatory diseases.

Anticancer Research

Studies have shown that compounds related to this compound possess anticancer activities. For instance, certain derivatives have been tested for their ability to inhibit cell proliferation in cancer cell lines, indicating potential applications in cancer treatment .

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals. Its ability to modify biological pathways makes it valuable in developing herbicides and pesticides that target specific plant or pest species while minimizing environmental impact.

Polymer Chemistry

In materials science, this compound serves as an intermediate in synthesizing novel polymers with specific properties. The incorporation of fluorine and nitro groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

Dyes and Pigments

The unique structural features of this compound allow it to be used in creating dyes and pigments with vibrant colors and excellent lightfastness. This application is particularly relevant in industries requiring durable coloring agents .

Case Studies

作用機序

類似化合物との比較

3,5-Difluoro-4-nitrobenzonitrile: This compound has a similar structure but differs in the position of the fluorine atoms.

3,4-Difluoronitrobenzene: Another related compound with similar applications but lacks the nitrile group.

Uniqueness:

生物活性

3,4-Difluoro-5-nitrobenzonitrile (CAS Number: 1119454-07-7) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, influenced by the electron-withdrawing effects of the nitro and fluorine substituents, suggest possible interactions with various biological targets.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 184.10 g/mol. The presence of the nitrile group enhances its reactivity and potential applications in pharmaceuticals.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Nitroaromatic compounds are well-known for their ability to inhibit bacterial growth through various mechanisms, including interference with nucleic acid synthesis and cell wall integrity.

Anticancer Potential

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human vascular smooth muscle cells (HASMC). This suggests a potential role in therapeutic applications related to cardiovascular diseases and possibly cancer treatment. The structural features of this compound may allow it to interact effectively with biological targets involved in cell growth and survival pathways.

Inhibition Studies

In one study, derivatives containing the nitro group were evaluated for their inhibitory effects on cancer cell lines. The results indicated that compounds with similar structures showed IC values ranging from 2.7 µM to 6.1 µM against various cancer types, demonstrating the potential efficacy of such compounds in anticancer therapies .

NO Release Profiles

Another investigation explored the nitric oxide (NO) release profiles from N-nitrosated derivatives synthesized from this compound. The study found that these compounds exhibited a slow and sustained release of NO, which is critical for various physiological processes including vasodilation and cellular signaling .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Antibacterial Activity | Anticancer Activity (IC) |

|---|---|---|---|

| This compound | 1119454-07-7 | Yes | 2.7 - 6.1 µM |

| 2,4-Difluoro-5-nitrobenzonitrile | 67152-20-9 | Yes | Not specified |

| 1,3-Difluoro-5-methyl-2-nitrobenzene | 932373-92-7 | Yes | Not specified |

| 3,5-Difluoro-4-nitrobenzonitrile | 1123172-88-2 | Yes | Not specified |

特性

IUPAC Name |

3,4-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDZJXUOUOWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661248 | |

| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119454-07-7 | |

| Record name | 3,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。